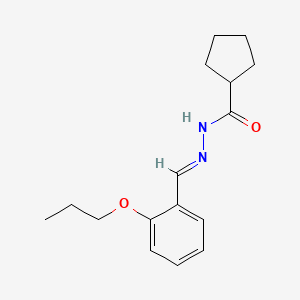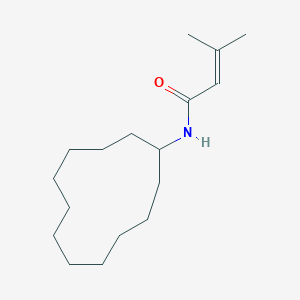
1-(2-fluorophenyl)-4-(2-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-(2-naphthylmethyl)piperazine, commonly known as 2-F-4-NMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of 2-F-4-NMP involves the inhibition of serotonin reuptake and the activation of 5-HT1A receptors. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. The inhibition of serotonin reuptake by 2-F-4-NMP leads to an increase in the levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. The activation of 5-HT1A receptors by 2-F-4-NMP leads to the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-F-4-NMP are primarily related to its effects on serotonin and dopamine neurotransmission. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood, reduce anxiety, and improve cognitive function. Additionally, 2-F-4-NMP has been shown to have neuroprotective effects in animal models, which may be related to its ability to modulate neurotransmitter systems.
実験室実験の利点と制限
The advantages of using 2-F-4-NMP in lab experiments include its selectivity for serotonin and dopamine neurotransmission, its ability to improve mood and reduce anxiety, and its potential neuroprotective effects. However, there are also limitations to using 2-F-4-NMP in lab experiments, including its potential for abuse and dependence, its unknown long-term effects on the brain, and the lack of clinical data on its safety and efficacy.
将来の方向性
There are several future directions for research on 2-F-4-NMP. One area of research is the development of more selective and potent compounds that target serotonin and dopamine neurotransmission. Another area of research is the investigation of the long-term effects of 2-F-4-NMP on the brain, including its potential for neurotoxicity and neuroplasticity. Additionally, more research is needed to determine the safety and efficacy of 2-F-4-NMP in clinical trials, and to investigate its potential use in the treatment of various neurological disorders.
合成法
The synthesis of 2-F-4-NMP involves the reaction of 2-naphthylmethylamine with 1-(2-fluorophenyl)piperazine in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography. The purity of the compound can be determined by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
2-F-4-NMP has been extensively studied for its potential use as a therapeutic agent for various neurological disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. The compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which are both mechanisms of action that are commonly targeted by antidepressant drugs. Additionally, 2-F-4-NMP has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2/c22-20-7-3-4-8-21(20)24-13-11-23(12-14-24)16-17-9-10-18-5-1-2-6-19(18)15-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJIQYQOJRACRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(naphthalen-2-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
![N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)

![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)

![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)

![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
